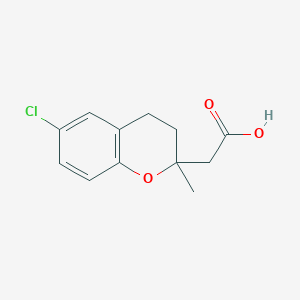

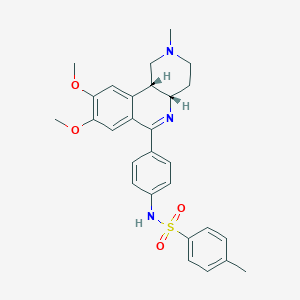

2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone

説明

Synthesis Analysis

The synthesis of derivatives similar to 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone often involves the modification of D-galactono-1,4-lactone. For instance, 2,3,4,6-Tetra-O-methyl-D-galactonic acid was prepared from D-galactono-1,4-lactone through a sequence involving tritylation, O-permethylation, and deprotection, leading to the synthesis of per-O-methyl-D-galactono-1,6-lactone which was used as a precursor in copolymerization with epsilon-caprolactone (Romero Zaliz & Varela, 2006).

Molecular Structure Analysis

Structural studies on D-galactono-1,4-lactone derivatives, such as 3-deoxy-D-xylo-galactono-1,4-lactone, have confirmed the R configuration at the chiral center, showcasing the compound's utility as a synthetic intermediate under environmentally friendly conditions (Punzo et al., 2006).

Chemical Reactions and Properties

Chemical modifications of D-galactono-1,4-lactone include treatments like bromination, per-O-acetylation, and hydrogenolysis, leading to the synthesis of polydeoxygenated lactones and rare deoxy sugars, indicating the versatility of D-galactono-1,4-lactone derivatives in chemical synthesis (Rivas et al., 2018).

Physical Properties Analysis

Studies on O-benzoyl side-chain conformations in derivatives like 2,3,4,6-tetra-O-benzoyl-β-D-galactopyranosyl compounds have revealed little effect of O-benzoylation on bond lengths and angles, highlighting the structural stability of such derivatives (Turney et al., 2019).

Chemical Properties Analysis

The chemical properties of D-galactono-1,4-lactone derivatives, such as reactivity towards glycosidase inhibitors or polymerization capabilities, underscore their potential in synthesizing biologically relevant and novel materials (Zaliz & Varela, 2005).

科学的研究の応用

Synthesis of Spiro Cyclic Acetals : It is a key ingredient in synthesizing spiro cyclic acetals of α-diols and monosaccharides (Tamaru, Horito, & Yoshimura, 1980).

Synthesis of Cyclic Compounds : The compound aids in synthesizing various cyclic compounds, such as 2,5,6-tri-O-benzoyl-D-gulono-1,4-lactone and others (Gallo, Jeroncic, Varela, & Lederkremer, 1993).

Synthesizing D-Galactofuranose Derivatives : It is used in synthesizing 5-O- and 3,5-di-O-(beta-D-galactofuranosyl)-D-galactofuranose (Lederkremer, Marino, & Varela, 1990).

Synthesis of Piperidine Analogs : It's useful in synthesizing piperidine analogs of aldohexoses and aldohexono-1,5-lactones (Kováříková, Ledvina, & Šaman, 1999).

Enzyme Inhibition : It acts as a potent inhibitor of the enzyme hexa-galactono-1,4-lactone synthase (Marino, Varela, & Lederkremer, 1991).

Synthesis of Abequose : The synthesis of 2,3,4,6-Tetra-O-benzoyl-D-galactono-1,5-lactone leads to the synthesis of 3,6-dideoxy-D-xylo-hexose (abequose) (Moradei, Mortier, Varela, & Lederkremer, 1991).

Synthesis of Copolyesters : Its derivatives are used in preparing precursors for copolyesters with sugar comonomer incorporation (Romero Zaliz & Varela, 2006).

Synthesis of Anticancer Agents : It was used in the total synthesis of an anticancer agent, Mucocin, particularly in synthesizing the left-half segment (Takahashi & Nakata, 1999).

将来の方向性

2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone finds extensive application within the biomedical sector . It is used as a reactant to synthesize various glucoside containing compounds as selective SGLT2 inhibitors for the treatment of type 2 diabetes mellitus . This suggests potential future directions in the development of new treatments for diabetes and other diseases.

特性

IUPAC Name |

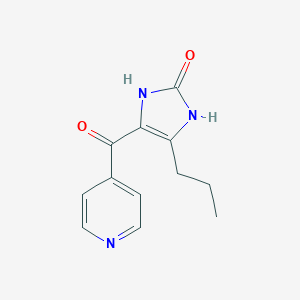

(3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-33H,21-25H2/t30-,31+,32+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBVLQDEIIUIQG-JDIHBLRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H](C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453681 | |

| Record name | 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone | |

CAS RN |

82598-84-3 | |

| Record name | 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclohexanone, 5-methyl-2-(1-methylethylidene)-, oxime, [R-(E)]-(9CI)](/img/structure/B26863.png)

![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid](/img/structure/B26896.png)